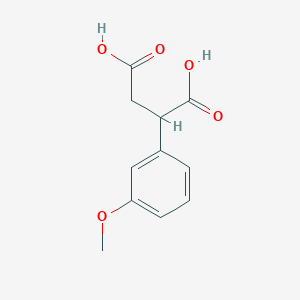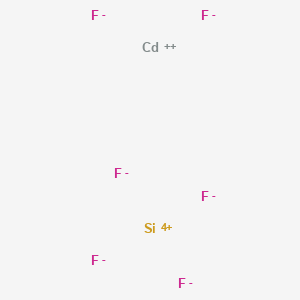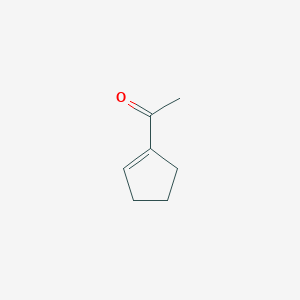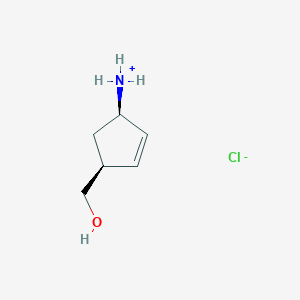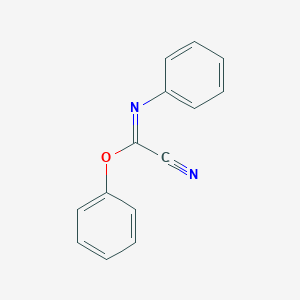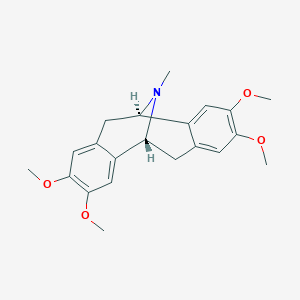
(+)-Argemonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Argemonine is an alkaloid compound found in the Argemone mexicana plant. It has been used in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, there has been a growing interest in the scientific research of (+)-Argemonine due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
The structure of (+)-Argemonine has been a subject of research due to its intriguing chemical characteristics. Martell, Soine, and Kier (1967) identified the structure of argemonine as (−)- N -methylpavine through chemical and spectral evidence (Martell, Soine & Kier, 1967). Additionally, Mason, Vane, and Whitehurst (1967) conducted studies on the circular dichroism and absolute configuration of argemonine, enhancing our understanding of its optical properties (Mason, Vane & Whitehurst, 1967).
Alkaloid Analysis and Derivatives
Research has also focused on identifying and analyzing the alkaloids related to (+)-Argemonine. Abdel-monem and Soine (1967) worked on the structures of degradation products of (+)-N-methylpavine, which is closely related to argemonine (Abdel-monem & Soine, 1967). In 1993, Velcheva et al. isolated two new pavine alkaloids along with argemonine from Thalictrum simplex, expanding the chemical family related to argemonine (Velcheva et al., 1993).
Pharmacological and Biological Studies
In the field of pharmacology and biology, argemonine and its derivatives have been studied for their potential applications. Singh et al. (2016) explored the cytotoxicity of alkaloids isolated from Argemone mexicana on SW480 human colon cancer cell lines, contributing to the understanding of argemonine's biological effects (Singh et al., 2016). Leyva-Peralta et al. (2015) investigated the anti-proliferative activity of Argemone gracilenta and identified argemonine as one of the active components exhibiting significant effects (Leyva-Peralta et al., 2015).
Eigenschaften
CAS-Nummer |
16584-62-6 |
|---|---|
Produktname |
(+)-Argemonine |
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
QEOWCPFWLCIQSL-IAGOWNOFSA-N |
Isomerische SMILES |
CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Kanonische SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



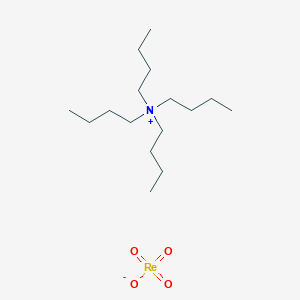
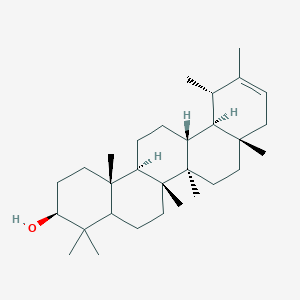
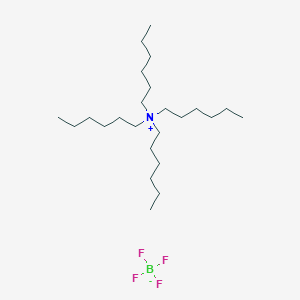
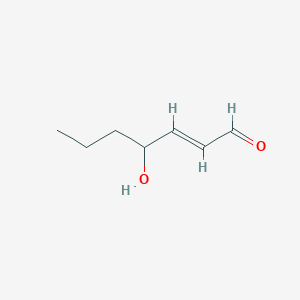
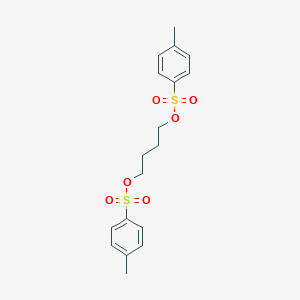
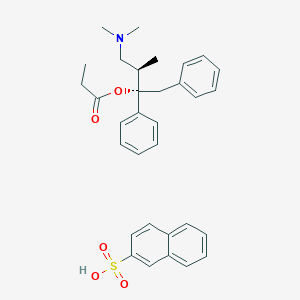
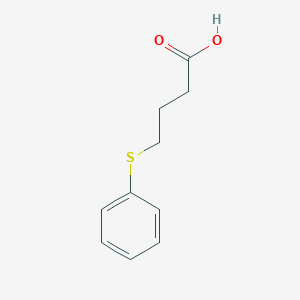
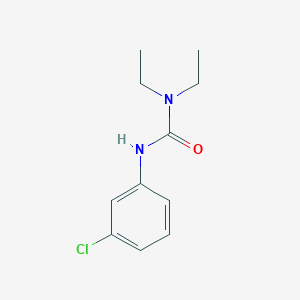
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
